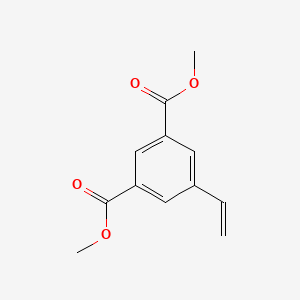

Dimethyl 5-vinylisophthalate

CAS No.:

Cat. No.: VC13725866

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O4 |

|---|---|

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | dimethyl 5-ethenylbenzene-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C12H12O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h4-7H,1H2,2-3H3 |

| Standard InChI Key | VJESROZWATWFQG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC(=C1)C=C)C(=O)OC |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C=C)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Dimethyl 5-vinylisophthalate belongs to the class of substituted isophthalate esters. Its structure comprises a benzene ring with two methyl ester groups at the 1- and 3-positions and a vinyl group (-CH=CH<sub>2</sub>) at the 5-position. Key molecular features include:

-

Molecular Formula: C<sub>12</sub>H<sub>12</sub>O<sub>4</sub>

-

Molecular Weight: 220.22 g/mol (calculated)

-

Functional Groups: Two ester groups (RCOOR') and one vinyl group.

The vinyl group introduces unsaturation, enabling participation in polymerization and cycloaddition reactions. Compared to its amino- and methyl-substituted analogs, the vinyl derivative likely exhibits distinct electronic and steric properties due to the electron-withdrawing nature of the ester groups and the π-electron-rich vinyl moiety .

Synthesis Pathways

While no explicit synthesis protocol for dimethyl 5-vinylisophthalate is documented, routes for analogous compounds suggest feasible strategies:

Esterification of 5-Vinylisophthalic Acid

A plausible method involves the esterification of 5-vinylisophthalic acid with methanol in the presence of a catalyst (e.g., sulfuric acid or thionyl chloride). This mirrors the synthesis of dimethyl 5-aminoisophthalate, where thionyl chloride facilitates the conversion of carboxylic acids to methyl esters .

Hypothetical Reaction:

Substitution Reactions

Introducing the vinyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Heck reaction) could modify pre-formed dimethyl isophthalate derivatives. Such methods are employed in pyridine-based mesogen synthesis .

Physicochemical Properties

Inferred properties based on structural analogs:

The vinyl group’s electron-deficient nature may enhance reactivity toward electrophiles and radicals, distinguishing it from amino- and methyl-substituted analogs .

Applications and Functional Utility

Polymer Chemistry

The vinyl group enables cross-linking via free-radical polymerization, making dimethyl 5-vinylisophthalate a candidate for:

-

Thermosetting resins: Enhanced mechanical properties due to rigid aromatic cores.

-

Copolymers: Incorporation into styrene or acrylate matrices for improved thermal stability .

Liquid Crystals

Pyridine-based mesogens often utilize ester groups for dipole alignment . While dimethyl 5-vinylisophthalate lacks a heterocyclic ring, its planar structure and polar esters could support nematic or smectic phases, especially if functionalized with alkoxy chains.

Pharmaceutical Intermediates

Analogous to dimethyl 5-aminoisophthalate’s use in agrochemicals , the vinyl derivative may serve as a precursor for bioactive molecules via Michael additions or Diels-Alder reactions.

Future Research Directions

-

Synthetic Optimization: Developing efficient catalytic routes for large-scale production.

-

Polymer Characterization: Investigating thermal stability and mechanical properties of vinyl-based polymers.

-

Toxicological Studies: Assessing acute and chronic exposure risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume